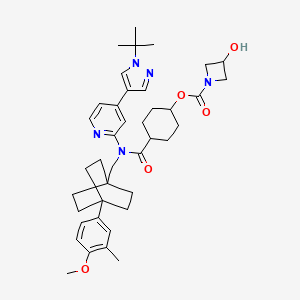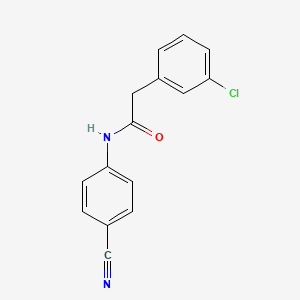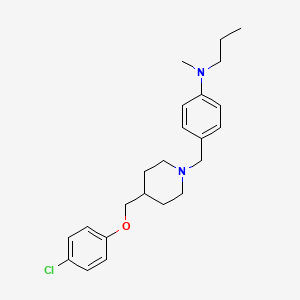![molecular formula C25H26N6O B10857255 8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B10857255.png)
8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YL-939 is a potent inhibitor of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. This compound acts by targeting the prohibitin 2 (PHB2) protein and the ferritin/iron axis, making it a valuable tool in the study and potential treatment of diseases related to ferroptosis .
Preparation Methods
The synthesis of YL-939 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.
Chemical Reactions Analysis
YL-939 undergoes various chemical reactions, primarily focusing on its role as a ferroptosis inhibitor:
Oxidation and Reduction: YL-939 can interact with reactive oxygen species (ROS) and reduce their levels in cells, thereby preventing lipid peroxidation
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, which may alter its activity and binding affinity to target proteins
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts that facilitate the formation of the desired products .
Scientific Research Applications
YL-939 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of ferroptosis and the role of iron in cell death
Biology: The compound is employed in cellular studies to understand the effects of inhibiting ferroptosis on cell viability and function
Medicine: YL-939 shows potential in treating diseases related to ferroptosis, such as neurodegenerative diseases and acute organ damage
Industry: The compound’s ability to inhibit ferroptosis makes it a candidate for developing new therapeutic agents and diagnostic tools
Mechanism of Action
YL-939 exerts its effects by binding to the prohibitin 2 (PHB2) protein, which is primarily localized to the inner mitochondrial membrane. This binding stabilizes mitochondrial morphology and function, reducing the levels of reactive oxygen species and preventing lipid peroxidation. Additionally, YL-939 increases the expression of nuclear receptor coactivator 4 (NCOA4), which enhances ferritin expression and inhibits ferritin autophagy, further protecting cells from ferroptosis .
Comparison with Similar Compounds
YL-939 is unique in its specific targeting of the PHB2/ferritin/iron axis, which distinguishes it from other ferroptosis inhibitors. Similar compounds include:
Ferrostatin-1: Another ferroptosis inhibitor that prevents lipid peroxidation but does not specifically target PHB2
Liproxstatin-1: Inhibits ferroptosis by scavenging lipid peroxyl radicals but has a different mechanism of action compared to YL-939
These comparisons highlight the uniqueness of YL-939 in its specific molecular targets and pathways involved in ferroptosis inhibition .
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C25H26N6O/c1-2-4-18(5-3-1)22-16-30-17-23(20-14-27-31(15-20)21-6-10-26-11-7-21)28-24(25(30)29-22)19-8-12-32-13-9-19/h1-5,8,14-17,21,26H,6-7,9-13H2 |
InChI Key |
CQPPSOHBTWZQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CN4C=C(N=C4C(=N3)C5=CCOCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B10857174.png)
![1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]](/img/structure/B10857175.png)
![6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid](/img/structure/B10857194.png)
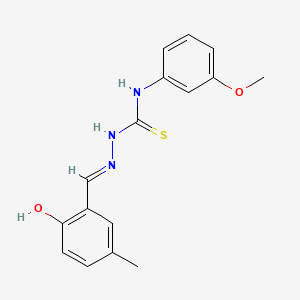
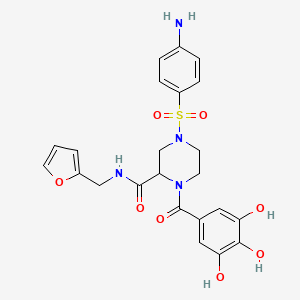
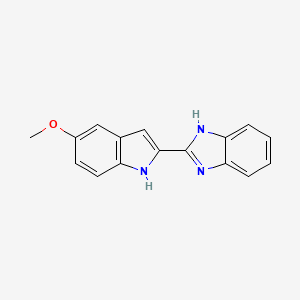
![7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid](/img/structure/B10857225.png)
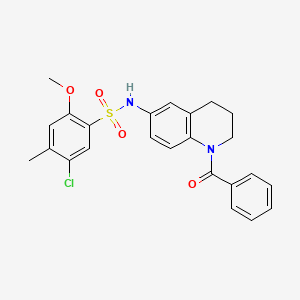

![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)
